R(+)XK469 vs. S(−)XK469: Stereospecific Cytotoxicity in L1210 Leukemia Cells
In murine leukemia L1210 cells, the R(+) enantiomer of XK469 demonstrated substantially greater cytotoxicity than the S(−) enantiomer. The herbicidal analog Assure® was essentially inactive in the same assay system [1]. This differential activity is linked to both topoisomerase IIβ inhibition and peripheral benzodiazepine receptor binding [2].
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | R(+)XK469: Substantially more cytotoxic than S(−)XK469 |
| Comparator Or Baseline | S(−)XK469: Lower cytotoxicity; Assure®: Essentially inactive |
| Quantified Difference | Not numerically quantified; described as 'substantially more cytotoxic' |
| Conditions | Murine leukemia L1210 cells in culture |
Why This Matters
Selecting the R(+) enantiomer (NSC 698215) over the racemate or S(−) form ensures procurement of the most potent cytotoxic species for in vitro and in vivo studies.
- [1] Kessel D, Horwitz JP. Pro-apoptotic interactions between XK469 and the peripheral benzodiazepine receptor. Cancer Lett. 2001 Jul 26;168(2):141-4. doi: 10.1016/S0304-3835(01)00518-3. View Source
- [2] Gao H, Yamasaki EF, Chan KK, Shen LL, Snapka RM. XK469, a selective topoisomerase IIβ poison. Proc Natl Acad Sci U S A. 1999 Oct 12;96(21):12168-73. doi: 10.1073/pnas.96.21.12168. View Source
